molecular formula C13H26N2O2 B1323325 tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate CAS No. 509143-12-8

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate

Cat. No.: B1323325
CAS No.: 509143-12-8
M. Wt: 242.36 g/mol
InChI Key: SSZKBGFWNFAXNC-UHFFFAOYSA-N
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Description

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate: is a synthetic compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol.

Scientific Research Applications

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the preparation of various chemical intermediates and specialty chemicals.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mechanism of Action

Target of Action

It is known that this compound is used in scientific research and has diverse applications in drug discovery, organic synthesis, and catalysis due to its unique structural properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is recommended to be stored at 0-8°C , indicating that its stability could be affected by temperature.

Biochemical Analysis

Biochemical Properties

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a cross-linking reagent, facilitating the formation of covalent bonds between biomolecules. It interacts with enzymes such as proteases and kinases, influencing their activity and stability. The nature of these interactions often involves the formation of stable carbamate linkages, which can modify the enzymatic activity and protein-protein interactions .

Cellular Effects

The effects of This compound on cellular processes are diverse and depend on the concentration and exposure time. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, This compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. This compound is also known to induce conformational changes in proteins, affecting their function and stability. The binding interactions of This compound with enzymes and other biomolecules can result in changes in gene expression and cellular metabolism, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term exposure to This compound has been shown to result in sustained alterations in cellular function, including changes in enzyme activity and gene expression. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of This compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, This compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where specific concentrations of the compound are required to elicit measurable biochemical and cellular responses. Understanding the dosage effects is crucial for optimizing experimental conditions and minimizing adverse effects .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites and the activity of key metabolic enzymes. For example, it can modulate the activity of enzymes involved in amino acid metabolism and energy production. The interactions of This compound with metabolic pathways can lead to changes in cellular energy balance and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of This compound are critical for its biochemical and cellular effects, as they determine the concentration and availability of the compound at target sites .

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, This compound may localize to the mitochondria, nucleus, or endoplasmic reticulum, depending on the presence of specific targeting sequences. The subcellular localization of this compound is essential for its role in modulating cellular processes and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate typically involves multi-step reactions. One common method includes the reaction of tert-butyl carbamate with 4-(2-aminoethyl)cyclohexyl derivatives under specific conditions . For instance, a multi-step reaction involving sodium azide and palladium on activated charcoal in tetrahydrofuran and N,N-dimethyl-formamide has been reported .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves standard organic synthesis techniques, including protection and deprotection steps, to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of palladium on activated charcoal.

    Substitution: Substitution reactions involving tert-butyl carbamate derivatives are common, especially in the presence of palladium catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas with palladium on activated charcoal as a catalyst.

    Substitution: Palladium-catalyzed reactions with aryl halides in the presence of bases like cesium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines .

Comparison with Similar Compounds

    tert-Butyl carbamate: A related compound with similar protective group properties.

    N-Boc-ethylenediamine: Another compound used in organic synthesis with similar protective group characteristics.

Uniqueness: tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate stands out due to its unique cyclohexyl structure, which imparts specific steric and electronic properties, making it valuable in certain synthetic applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable tool in research and industry.

Properties

IUPAC Name

tert-butyl N-[4-(2-aminoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZKBGFWNFAXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640995
Record name tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509143-12-8
Record name tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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